N-(chloroacetyl)-2-methylalanine

描述

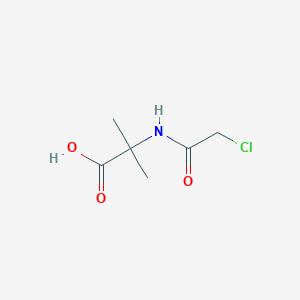

N-(chloroacetyl)-2-methylalanine is a synthetic compound that belongs to the class of chloroacetamides. This compound is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of 2-methylalanine. Chloroacetamides are known for their diverse applications, particularly in the field of herbicides and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(chloroacetyl)-2-methylalanine typically involves the reaction of 2-methylalanine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents, is also being explored to make the process more sustainable .

化学反应分析

Types of Reactions: N-(chloroacetyl)-2-methylalanine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the chloroacetyl group to a hydroxyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed:

Nucleophilic Substitution: Formation of N-substituted derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of hydroxyl derivatives.

科学研究应用

Medicinal Chemistry

N-(Chloroacetyl)-2-methylalanine serves as a versatile building block in the synthesis of bioactive compounds. Its ability to introduce a chloroacetyl group enhances the reactivity of the amino acid, making it suitable for the development of pharmaceuticals.

- Anticancer Activity : Compounds derived from this compound have shown promise in anticancer applications. For example, cyclic peptides incorporating this amino acid have been studied for their ability to inhibit the HGF-MET signaling pathway, which is implicated in various cancers. These peptides demonstrate high affinity for hepatocyte growth factor (HGF) and can selectively inhibit its receptor, MET, offering a novel therapeutic strategy against cancer .

- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activity. The incorporation of this compound into peptide sequences can enhance their effectiveness against pathogenic bacteria and fungi, making it a candidate for developing new antibiotics .

Peptide Synthesis

This compound plays a significant role in the synthesis of cyclic peptides and thioether-closed macrocyclic structures.

- Macrocyclic Peptides : The introduction of this compound at the N-terminus of peptides facilitates the formation of macrocyclic structures through post-translational modifications, such as thioether formation. This approach allows for the generation of diverse peptide libraries that can be screened for various biological activities .

- Flexible In Vitro Translation Systems : The use of this compound in flexible in vitro translation systems enables the incorporation of unnatural amino acids into peptides. This expands the chemical diversity of synthesized peptides and enhances their potential applications in drug discovery and development .

Biological Research Applications

In biological research, this compound is utilized as a tool for studying protein interactions and cellular mechanisms.

- PADI Regulation Studies : The compound has been employed to investigate the role of peptidylarginine deiminases (PADIs) in various diseases, including autoimmune disorders and cancer. By incorporating this compound into peptide substrates, researchers can explore PADI activity and its implications in disease processes .

- Mechanistic Insights : The use of this compound in cyclic peptide frameworks provides insights into molecular interactions at play within cellular environments. This understanding can lead to the rational design of inhibitors targeting specific pathways involved in disease progression .

Case Studies and Research Findings

作用机制

The mechanism of action of N-(chloroacetyl)-2-methylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or alteration of protein function. This mechanism is particularly relevant in the context of its herbicidal activity, where it targets enzymes involved in fatty acid synthesis .

相似化合物的比较

- N-(chloroacetyl)glycine

- N-(chloroacetyl)alanine

- N-(chloroacetyl)valine

Comparison: N-(chloroacetyl)-2-methylalanine is unique due to the presence of the 2-methyl group, which can influence its reactivity and interaction with biological targets. Compared to N-(chloroacetyl)glycine, which lacks the methyl group, this compound may exhibit different steric and electronic properties, leading to variations in its biological activity and chemical reactivity .

生物活性

N-(Chloroacetyl)-2-methylalanine is a synthetic compound classified within the chloroacetamide group. Its biological activity has garnered interest due to its potential applications in various fields, including medicinal chemistry and agriculture. This article explores the compound's mechanism of action, biochemical pathways, pharmacokinetics, and its role in scientific research.

Target of Action

this compound acts primarily through covalent binding to enzymes or coenzymes that contain sulfhydryl (-SH) groups. This interaction can alter enzyme activity, potentially leading to inhibition or modulation of metabolic pathways.

Mode of Action

The chloroacetyl moiety allows this compound to engage in nucleophilic substitution reactions, where it can replace the chloroacetyl group with other nucleophiles such as amines or thiols. This reactivity is crucial for the synthesis of derivatives that may possess enhanced biological activity.

Biochemical Pathways

This compound is hypothesized to participate in the synthesis of heterocyclic compounds, which are significant in medicinal chemistry due to their diverse biological activities. The compound's structural similarity to cyanoacetamide derivatives suggests potential involvement in various biochemical pathways, including those related to enzyme inhibition and antimicrobial properties.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, factors such as solubility, stability, and metabolic conversion are crucial for determining its bioavailability and therapeutic efficacy. Understanding these parameters is essential for optimizing its use in pharmaceutical formulations.

Research Applications

This compound has several notable applications across different scientific domains:

- Chemistry : It serves as a building block for synthesizing more complex molecules, particularly in developing new herbicides and pharmaceuticals.

- Biology : The compound is studied for its potential to inhibit specific enzymes or pathways within biological systems.

- Medicine : Investigations into its therapeutic effects include evaluating its role as an intermediate in synthesizing drugs with antimicrobial or anticancer properties.

- Industry : It is utilized in producing specialty chemicals and as a precursor for various functional materials.

Comparative Analysis with Similar Compounds

A comparison with similar chloroacetyl derivatives highlights the unique aspects of this compound:

| Compound | Unique Features | Potential Applications |

|---|---|---|

| N-(Chloroacetyl)glycine | Lacks methyl group; simpler structure | Basic biochemical studies |

| N-(Chloroacetyl)alanine | Similar reactivity but less steric hindrance | Enzyme inhibition studies |

| N-(Chloroacetyl)valine | Contains branched chain; may exhibit different interactions | Targeted drug design |

This compound's 2-methyl group influences its reactivity and interactions with biological targets, potentially leading to variations in biological activity compared to other derivatives.

Case Studies and Experimental Findings

Recent studies have focused on the cytotoxic effects of compounds related to this compound against human cancer cell lines. For instance, synthesized analogues have shown promising cytotoxic activity against cell lines such as HePG2 (hepatocellular carcinoma), MCF7 (breast cancer), and A549 (lung cancer). The assessment was performed using the MTT assay, which measures mitochondrial activity as an indicator of cell viability .

属性

IUPAC Name |

2-[(2-chloroacetyl)amino]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNO3/c1-6(2,5(10)11)8-4(9)3-7/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFZNYTZFAOCFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80589747 | |

| Record name | N-(Chloroacetyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95038-11-2 | |

| Record name | N-(Chloroacetyl)-2-methylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80589747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。